N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide
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Overview
Description
N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that includes an indene-1,3-dione moiety and a methoxybenzamide group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide typically involves the reaction of 1,3-indandione with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
Chemistry
In chemistry, N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Studies have indicated its efficacy in inhibiting certain enzymes and pathways involved in disease progression, making it a potential candidate for drug development.
Industry
Industrially, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide
- N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide
- 2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide
Uniqueness
N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide stands out due to its methoxybenzamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-23-11-8-6-10(7-9-11)17(22)19-18-14-15(20)12-4-2-3-5-13(12)16(14)21/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOOESXMEBPJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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